molecular formula C42H50O9Si B12780158 4,4',4''-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester CAS No. 85905-71-1

4,4',4''-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester

Cat. No.: B12780158
CAS No.: 85905-71-1
M. Wt: 726.9 g/mol
InChI Key: KMVHBXIHXAWJPY-UHFFFAOYSA-N
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Description

4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester is a complex organic compound that features a phenylsilylidyne core with three phenylbutyric acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester typically involves a multi-step process. One common method includes the reaction of phenylsilylidyne with tris(4-phenylbutyric acid) in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the ester bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester involves its interaction with specific molecular targets and pathways. The phenylsilylidyne core can interact with various enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert biological effects. Additionally, the compound’s ability to form stable complexes with other molecules can enhance its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid: Similar structure but with a benzene core instead of phenylsilylidyne.

    4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid: Contains a triazine core, offering different chemical properties and reactivity.

Uniqueness

4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester is unique due to its phenylsilylidyne core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific structural and functional characteristics.

Properties

CAS No.

85905-71-1

Molecular Formula

C42H50O9Si

Molecular Weight

726.9 g/mol

IUPAC Name

ethyl 4-[bis(4-ethoxy-4-oxo-1-phenylbutoxy)-phenylsilyl]oxy-4-phenylbutanoate

InChI

InChI=1S/C42H50O9Si/c1-4-46-40(43)30-27-37(33-19-11-7-12-20-33)49-52(36-25-17-10-18-26-36,50-38(28-31-41(44)47-5-2)34-21-13-8-14-22-34)51-39(29-32-42(45)48-6-3)35-23-15-9-16-24-35/h7-26,37-39H,4-6,27-32H2,1-3H3

InChI Key

KMVHBXIHXAWJPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(OC(CCC(=O)OCC)C3=CC=CC=C3)OC(CCC(=O)OCC)C4=CC=CC=C4

Origin of Product

United States

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